molecular formula C6H10O2S B108552 3,4-Dimethyl-2,5-dihydrothiophene 1,1-dioxide CAS No. 18214-56-7

3,4-Dimethyl-2,5-dihydrothiophene 1,1-dioxide

Cat. No. B108552
CAS RN: 18214-56-7
M. Wt: 146.21 g/mol
InChI Key: DHOANNNWUWPODE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dimethyl-2,5-dihydrothiophene 1,1-dioxide, also known as DMTD, is a heterocyclic organic compound with a sulfur atom in its ring structure. DMTD has gained attention in the scientific community due to its potential applications in various fields such as material science, organic synthesis, and medicinal chemistry.

Mechanism Of Action

The mechanism of action of 3,4-Dimethyl-2,5-dihydrothiophene 1,1-dioxide is not well understood, but it is believed to involve the modulation of various cellular signaling pathways. 3,4-Dimethyl-2,5-dihydrothiophene 1,1-dioxide has been reported to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune response. 3,4-Dimethyl-2,5-dihydrothiophene 1,1-dioxide has also been reported to inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme that catalyzes the synthesis of prostaglandins involved in inflammation. Additionally, 3,4-Dimethyl-2,5-dihydrothiophene 1,1-dioxide has been reported to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.

Biochemical And Physiological Effects

3,4-Dimethyl-2,5-dihydrothiophene 1,1-dioxide has been reported to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. In vitro studies have shown that 3,4-Dimethyl-2,5-dihydrothiophene 1,1-dioxide can inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in macrophages. 3,4-Dimethyl-2,5-dihydrothiophene 1,1-dioxide has also been reported to scavenge free radicals and protect cells from oxidative stress. In vivo studies have shown that 3,4-Dimethyl-2,5-dihydrothiophene 1,1-dioxide can inhibit the growth of various cancer cell lines, including breast cancer and lung cancer.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3,4-Dimethyl-2,5-dihydrothiophene 1,1-dioxide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. 3,4-Dimethyl-2,5-dihydrothiophene 1,1-dioxide is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 3,4-Dimethyl-2,5-dihydrothiophene 1,1-dioxide is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of 3,4-Dimethyl-2,5-dihydrothiophene 1,1-dioxide is not well understood, which can make it challenging to interpret results and design experiments.

Future Directions

There are several future directions for research on 3,4-Dimethyl-2,5-dihydrothiophene 1,1-dioxide. One area of interest is the development of novel polymeric materials using 3,4-Dimethyl-2,5-dihydrothiophene 1,1-dioxide as a monomer. These materials could have potential applications in fields such as electronics and energy storage. Another area of interest is the investigation of 3,4-Dimethyl-2,5-dihydrothiophene 1,1-dioxide as a drug candidate for various diseases. Further studies are needed to elucidate the mechanism of action of 3,4-Dimethyl-2,5-dihydrothiophene 1,1-dioxide and its potential therapeutic applications. Additionally, the development of novel synthesis methods for 3,4-Dimethyl-2,5-dihydrothiophene 1,1-dioxide could improve its yield and purity and facilitate its use in various research fields.

Synthesis Methods

The synthesis of 3,4-Dimethyl-2,5-dihydrothiophene 1,1-dioxide can be achieved through a variety of methods, including the oxidation of 3,4-dimethylthiophene, the reaction of 2,5-dihydrothiophene with dimethyl sulfate, and the oxidation of 3,4-dimethylthiophene with hydrogen peroxide and a catalytic amount of molybdenum trioxide. The latter method has been reported to have the highest yield and purity of 3,4-Dimethyl-2,5-dihydrothiophene 1,1-dioxide, making it the most commonly used method in research.

Scientific Research Applications

3,4-Dimethyl-2,5-dihydrothiophene 1,1-dioxide has been extensively studied for its potential applications in various fields, including material science, organic synthesis, and medicinal chemistry. In material science, 3,4-Dimethyl-2,5-dihydrothiophene 1,1-dioxide has been used as a monomer to synthesize novel polymeric materials with unique properties such as thermal stability and electrical conductivity. In organic synthesis, 3,4-Dimethyl-2,5-dihydrothiophene 1,1-dioxide has been used as a building block to synthesize complex molecules with potential biological activity. In medicinal chemistry, 3,4-Dimethyl-2,5-dihydrothiophene 1,1-dioxide has been investigated for its potential as a drug candidate for various diseases such as cancer and inflammation.

properties

IUPAC Name

3,4-dimethyl-2,5-dihydrothiophene 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2S/c1-5-3-9(7,8)4-6(5)2/h3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHOANNNWUWPODE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CS(=O)(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10310506
Record name 3,4-Dimethyl-2,5-dihydrothiophene 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10310506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethyl-2,5-dihydrothiophene 1,1-dioxide

CAS RN

18214-56-7
Record name NSC227911
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227911
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-Dimethyl-2,5-dihydrothiophene 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10310506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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